molecular formula C16H14ClNO4 B3001971 METHYL 4-CHLORO-2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE CAS No. 1164536-53-1

METHYL 4-CHLORO-2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE

Cat. No.: B3001971
CAS No.: 1164536-53-1
M. Wt: 319.74
InChI Key: WBCVAVNLRBCOOQ-SOFGYWHQSA-N
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Description

METHYL 4-CHLORO-2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE is a synthetic anthranilic acid derivative featuring a chloro-substituted benzoate backbone conjugated with a (2E)-3-(5-methylfuran-2-yl)prop-2-enamido group. Its synthesis is adapted from methods used for structurally related anthranilic anilides, such as methyl 4-chloro-2-(2-chloroacetamido)benzoate, which involve coupling chloroacetamide intermediates with substituted benzoic acid esters .

Properties

IUPAC Name

methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-10-3-5-12(22-10)6-8-15(19)18-14-9-11(17)4-7-13(14)16(20)21-2/h3-9H,1-2H3,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCVAVNLRBCOOQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-aminobenzoic acid and 5-methylfuran-2-carbaldehyde.

    Condensation Reaction: The amino group of 4-chloro-2-aminobenzoic acid reacts with 5-methylfuran-2-carbaldehyde in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Esterification: The amine is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-enamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted benzoates with modifications on the amide and aromatic moieties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions CAS RN
METHYL 4-CHLORO-2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE C₁₆H₁₃ClN₂O₄ (estimated) ~332.7 (estimated) Not reported Not reported Not reported
Methyl 4-chloro-2-(difluoromethoxy)benzoate () C₉H₇ClF₂O₃ 236.59 >97.0% 0°C–6°C 639826-30-5
Methyl 2-chloro-4-fluorophenylacetate () C₉H₈ClFO₂ 202.60 >97.0% Not specified 214262-88-1
4-Chloro-2-(2-(2-(prop-2-yn-1-yloxy)phenoxy)acetamido)benzoic acid () C₁₈H₁₃ClNO₅ 367.75 Not reported Not reported Not reported

Key Differences:

The 5-methylfuran moiety may enhance metabolic stability compared to halogenated or alkyne-containing analogs, though experimental data are lacking .

Physicochemical Properties: The molecular weight of the target compound (~332.7 g/mol) is higher than Methyl 4-chloro-2-(difluoromethoxy)benzoate (236.59 g/mol), likely due to the bulkier furan-enamide group .

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